

# tetradecanedioic acid as a human metabolite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetradecanedioate*

Cat. No.: *B1240563*

[Get Quote](#)

An In-depth Technical Guide to Tetradecanedioic Acid as a Human Metabolite

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

Tetradecanedioic acid (TDDA), also known as 1,14-tetradecanedioate, is a 14-carbon  $\alpha,\omega$ -dicarboxylic acid.<sup>[1]</sup> As an endogenous long-chain fatty acid, it is a product of fatty acid metabolism and has been identified in various human biospecimens, including blood, urine, and feces.<sup>[2]</sup> While historically considered a minor metabolite, recent research has highlighted its significance in several physiological and pathophysiological contexts. TDDA's role extends from being an alternative energy source to serving as a potential biomarker for metabolic diseases and drug-transporter-mediated drug-drug interactions (DDIs).<sup>[3][4][5]</sup> This document provides a comprehensive technical overview of TDDA's metabolism, its clinical relevance, and the methodologies for its quantification.

### Chemical Properties of Tetradecanedioic Acid

| Property          | Value                                                                      | Reference           |
|-------------------|----------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>14</sub> H <sub>26</sub> O <sub>4</sub>                             | <a href="#">[1]</a> |
| Molecular Weight  | 258.36 g/mol                                                               | <a href="#">[1]</a> |
| Description       | White crystalline solid; very hydrophobic, practically insoluble in water. | <a href="#">[1]</a> |
| Synonyms          | 1,14-Tetradecanedioate, Dodecanedicarboxylic acid                          | <a href="#">[1]</a> |

## Biosynthesis and Metabolism of Tetradecanedioic Acid

The metabolism of TDDA involves two key pathways located in different cellular compartments: its formation via  $\omega$ -oxidation in the endoplasmic reticulum and its subsequent degradation via  $\beta$ -oxidation in peroxisomes.[\[3\]](#)

### Biosynthesis via $\omega$ -Oxidation

When the primary fatty acid metabolism pathway (mitochondrial  $\beta$ -oxidation) is overloaded or impaired, the body can utilize  $\omega$ -oxidation as an alternative or "rescue" pathway.[\[3\]](#)[\[6\]](#) This process converts monocarboxylic acids, such as the C14 fatty acid tetradecanoic acid (myristic acid), into their corresponding dicarboxylic acids.[\[3\]](#)

The  $\omega$ -oxidation pathway occurs in the endoplasmic reticulum and proceeds in three main steps:[\[7\]](#)[\[8\]](#)[\[9\]](#)

- $\omega$ -Hydroxylation: The terminal methyl ( $\omega$ ) group of the fatty acid is hydroxylated to form a primary alcohol ( $\omega$ -hydroxy fatty acid). This initial, rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F families.[\[9\]](#)[\[10\]](#) This reaction requires NADPH and molecular oxygen.[\[8\]](#)
- Oxidation to Aldehyde: The resulting  $\omega$ -hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[\[7\]](#)

- Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding the  $\alpha,\omega$ -dicarboxylic acid, in this case, tetradecanedioic acid.[7]



[Click to download full resolution via product page](#)

**Caption:** Pathway of TDDA biosynthesis via  $\omega$ -oxidation.

## Degradation via Peroxisomal $\beta$ -Oxidation

Once formed, long-chain dicarboxylic acids like TDDA are preferentially metabolized in the peroxisomes.<sup>[3][11]</sup> Unlike mitochondrial  $\beta$ -oxidation, the peroxisomal pathway is primarily for chain-shortening and is not directly coupled to ATP production via an electron transport chain.<sup>[3]</sup> The process involves a series of enzymatic reactions that sequentially remove two-carbon acetyl-CoA units.<sup>[12]</sup>

The key enzymes involved in the peroxisomal  $\beta$ -oxidation of dicarboxylic acids include:<sup>[11][12]</sup>

- Acyl-CoA Synthetase: Activates the dicarboxylic acid to its CoA ester.
- Acyl-CoA Oxidase (ACOX): Catalyzes the first oxidative step, producing  $\text{H}_2\text{O}_2$ .
- L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP): Provide hydratase and dehydrogenase activities.
- Peroxisomal Thiolase: Cleaves the chain to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This process continues until the dicarboxylic acid is shortened to a medium-chain length (e.g., adipic or succinic acid), which can then be transported to the mitochondria for complete oxidation.<sup>[13]</sup>

## Physiological and Pathophysiological Significance

TDDA is increasingly recognized for its role in human health and disease, serving as a metabolic intermediate and a valuable clinical biomarker.

### Dicarboxylic Aciduria

In certain inherited metabolic disorders where mitochondrial  $\beta$ -oxidation is defective, there is an over-reliance on the  $\omega$ -oxidation pathway. This leads to an accumulation and subsequent increased urinary excretion of dicarboxylic acids, including TDDA, a condition known as dicarboxylic aciduria.<sup>[3]</sup> Elevated levels of 3-hydroxydicarboxylic acids, derivatives of TDDA, have been detected in the urine of patients with this condition.<sup>[14]</sup>

### Biomarker for Drug-Induced Liver Injury (DILI)

Recent metabolomics studies have identified TDDA as a potential non-invasive biomarker for diagnosing drug-induced liver injury (DILI).<sup>[4]</sup> In patients with DILI, salivary levels of TDDA and other long-chain fatty acids were found to be significantly increased, potentially reflecting impaired hepatic  $\beta$ -oxidation and abnormal fat storage.<sup>[4]</sup>

## Biomarker for OATP-Mediated Drug-Drug Interactions

One of the most significant applications for TDDA in drug development is its use as an endogenous biomarker for the activity of hepatic Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.<sup>[5]</sup> These transporters are crucial for the uptake of many drugs into the liver. Inhibition of OATPs by one drug can reduce the clearance of a co-administered drug, leading to potentially toxic plasma concentrations. TDDA is a substrate of these transporters, and its plasma concentration increases when OATP function is inhibited.<sup>[5]</sup> [15] Monitoring changes in plasma TDDA levels can therefore provide a sensitive measure of OATP inhibition, helping to predict the risk of clinical DDIs.<sup>[5]</sup>



[Click to download full resolution via product page](#)

**Caption:** TDDA as a biomarker for OATP transporter inhibition.

## Quantitative Analysis of Tetradecanedioic Acid

Accurate quantification of TDDA in biological matrices is essential for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.

## Quantitative Data from Validation Studies

While reference ranges for TDDA in the general population are not well-established, analytical methods have been validated for its quantification.[\[2\]](#) The following table summarizes key validation parameters from a published LC-MS/MS assay for TDDA in human plasma.[\[5\]](#)

Table 1: LC-MS/MS Assay Validation Parameters for TDDA in Human Plasma

| Parameter            | Value                            |
|----------------------|----------------------------------|
| Matrix               | Human Plasma (Charcoal-stripped) |
| Technique            | LC-MS/MS                         |
| Standard Curve Range | 2.5 - 1000 nM                    |
| Assay Approach       | Fit-for-purpose                  |

Data sourced from Santockyte R, et al. Bioanalysis. 2018.[\[5\]](#)

## Experimental Protocols

Below are detailed protocols for the quantification of TDDA in human plasma, based on established methodologies.

### Protocol 1: LC-MS/MS Quantification of TDDA in Human Plasma

This protocol is based on the methodology for analyzing endogenous OATP biomarkers.[\[5\]](#)

**Objective:** To accurately quantify the concentration of Tetradecanedioic Acid in human plasma samples.

#### 1. Materials and Reagents:

- Tetradecanedioic Acid analytical standard
- Isotopically labeled internal standard (e.g., Tetradecanedioic acid-d24)
- Acetonitrile (ACN), HPLC grade
- Formic Acid (FA), LC-MS grade
- Water, LC-MS grade
- Human plasma (K<sub>2</sub>EDTA), charcoal-stripped for standard curve and QCs
- Human plasma samples from subjects

## 2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples, standards, and QCs on ice.
- To 50 µL of plasma in a 96-well plate, add 200 µL of protein precipitation solution (Acetonitrile containing the internal standard).
- Vortex the plate for 2 minutes at 1000 rpm.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

## 3. LC-MS/MS Instrumentation and Conditions:

- Chromatography System: UPLC system (e.g., Waters Acquity)
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500)
- LC Column: A suitable reversed-phase column (e.g., C18, ~2.1 x 50 mm, <2 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient: Develop a gradient from ~5% B to 95% B over several minutes to ensure separation from interferences.
- Flow Rate: ~0.5 mL/min
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode
- MRM Transitions: Monitor specific precursor-to-product ion transitions for TDPA and its internal standard. (e.g., for TDPA: m/z 257.2 → 239.2)

#### 4. Data Analysis:

- Integrate the peak areas for TDPA and the internal standard.
- Calculate the peak area ratio (TDPA / Internal Standard).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted ( $1/x^2$ ) linear regression.
- Determine the concentration of TDPA in the unknown samples by interpolating their peak area ratios from the calibration curve.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for LC-MS/MS analysis of TDDA.

## Protocol 2: General GC-MS Quantification of Dicarboxylic Acids

This protocol provides a general workflow for analyzing dicarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase analyte volatility.

**Objective:** To quantify TDDA in a biological matrix (e.g., urine, plasma) using GC-MS.

### 1. Materials and Reagents:

- TDDA analytical standard and internal standard (e.g., 1,18-octadecanedioic acid)
- Extraction solvent (e.g., Methanol or Ethyl Acetate)
- Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous Pyridine or other suitable solvent

### 2. Sample Preparation:

- Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine) with an organic solvent to isolate the acidic analytes. Evaporate the organic layer to dryness under a stream of nitrogen.
- Derivatization:
  - Reconstitute the dried extract in a small volume of pyridine.
  - Add the derivatization agent (BSTFA).
  - Heat the mixture at ~70°C for 30-60 minutes to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.

### 3. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: System equipped with a suitable capillary column (e.g., DB-5ms).

- Mass Spectrometer: Quadrupole or Ion Trap MS detector.
- Injection Mode: Splitless.
- Oven Program: Start at a low temperature (~100°C) and ramp up to a high temperature (~300°C) to elute the derivatized analytes.
- Ionization Mode: Electron Ionization (EI).
- MS Mode: Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions of the derivatized TDDA and internal standard.

#### 4. Data Analysis:

- Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratios of the derivatized analyte to the internal standard and quantify the unknown samples.

## Conclusion and Future Directions

Tetradecanedioic acid is a clinically relevant human metabolite with an emerging role in diagnostics and drug development. Its formation via the  $\omega$ -oxidation pathway and its function as an endogenous probe for hepatic OATP transporters make it a molecule of significant interest. Future research should focus on establishing definitive clinical concentration ranges in both healthy and diseased populations to solidify its utility as a diagnostic biomarker. Furthermore, refining and standardizing analytical protocols will be crucial for its widespread adoption in clinical and pharmaceutical research settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanedioic acid (HMDB0000394) [hmdb.ca]
- 15. TargetMol [targetmol.com]
- To cite this document: BenchChem. [tetradecanedioic acid as a human metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240563#tetradecanedioic-acid-as-a-human-metabolite\]](https://www.benchchem.com/product/b1240563#tetradecanedioic-acid-as-a-human-metabolite)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)